3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Description
3-({4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a heterocyclic compound featuring a carbazole core substituted with a 9-ethyl group and a piperazine-linked 4,5-dimethoxy-2-nitrophenyl moiety. The carbazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-[[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-4-31-24-8-6-5-7-22(24)23-15-20(9-10-25(23)31)18-29-11-13-30(14-12-29)19-21-16-27(35-2)28(36-3)17-26(21)32(33)34/h5-10,15-17H,4,11-14,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVKNZPJDVOVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzyl chloride, is reacted with piperazine under basic conditions to form the nitrophenyl-piperazine intermediate.
Coupling with carbazole: The intermediate is then coupled with 9-ethyl-9H-carbazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and appropriate nucleophiles.
Major Products
Reduction of nitro group: Formation of the corresponding amine derivative.
Substitution of methoxy groups: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : Approximately 305.40 g/mol
- Solubility : Soluble in organic solvents, with limited water solubility.
Anticancer Activity
Research indicates that compounds similar to carbazole derivatives exhibit anticancer properties. The 9H-carbazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that modifications like the inclusion of a nitrophenyl group can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The incorporation of piperazine derivatives into carbazole frameworks has shown promising antimicrobial activity. These compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuropharmacological Effects
Carbazole derivatives have also been investigated for their neuroprotective effects. Some studies suggest that they may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related carbazole derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of carbazole-piperazine hybrids were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. The carbazole unit may contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of nitroaryl-piperazine-carbazole derivatives. Below is a comparative analysis with key analogs:
9-Ethyl-3-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole
- Molecular Formula : C₂₆H₂₈N₄O₂
- Molecular Weight : 428.5 g/mol
- Key Features :
3-[[4-(3-Nitrophenyl)piperazin-1-yl]methyl]quinazolin-4-one
- Molecular Formula : C₁₉H₁₉N₅O₃
- Molecular Weight : 373.39 g/mol
- Key Features: Quinazolinone core instead of carbazole. Integrates nitrophenyl and piperazine moieties for therapeutic applications, such as kinase inhibition .
- Differentiation: The quinazolinone scaffold offers distinct hydrogen-bonding capabilities, which may favor interactions with ATP-binding pockets in enzymes.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 3-({4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole (Target) | C₃₀H₃₃N₅O₅* | ~563.6* | Carbazole | 4,5-Dimethoxy-2-nitrophenyl, 9-ethyl |
| 9-Ethyl-3-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole | C₂₆H₂₈N₄O₂ | 428.5 | Carbazole | 3-Nitrophenyl, 9-ethyl |
| 3-[[4-(3-Nitrophenyl)piperazin-1-yl]methyl]quinazolin-4-one | C₁₉H₁₉N₅O₃ | 373.39 | Quinazolinone | 3-Nitrophenyl |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | C₂₉H₂₇N₅O₆ | 565.56 | Tetrahydroimidazopyridine | 4-Nitrophenyl, cyano, ester groups |
*Estimated based on structural analogs.
Research Findings
Electronic Effects : The 4,5-dimethoxy-2-nitrophenyl group in the target compound introduces competing electronic effects—the nitro group (electron-withdrawing) and methoxy groups (electron-donating)—which may fine-tune redox properties and binding affinity compared to analogs with simpler nitroaryl groups .
Solubility : Methoxy substituents likely enhance aqueous solubility relative to the 3-nitrophenyl analog, a critical factor in pharmacokinetics .
Synthetic Complexity : The synthesis of carbazole derivatives typically involves Friedel-Crafts alkylation or Suzuki coupling, whereas tetrahydroimidazopyridines () are synthesized via multicomponent reactions, reflecting divergent methodological approaches .
Biological Relevance: Carbazole derivatives are explored for anticancer and antimicrobial activity, leveraging their planar structure for DNA intercalation. In contrast, quinazolinones are prioritized for kinase inhibition due to their hydrogen-bonding motifs .
Biological Activity
3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which includes a carbazole core modified with various functional groups. The molecular formula is with a molecular weight of approximately 372.43 g/mol. The presence of the dimethoxy and nitrophenyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of carbazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE have demonstrated efficacy against various bacterial strains, including E. coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in inhibiting cell proliferation, with IC50 values indicating effective dose-response relationships. For example, related compounds have been reported to exhibit IC50 values in the low micromolar range against specific cancer cell lines .
The mechanism underlying the biological activity of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE may involve the inhibition of key enzymes or receptors involved in cell signaling pathways. Specifically, some studies suggest that carbazole derivatives can modulate the activity of fatty acid amide hydrolase (FAAH), affecting endocannabinoid signaling pathways .
Case Study 1: Anticancer Activity
In a study examining various carbazole derivatives, it was found that certain modifications led to enhanced anticancer activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring significantly increased cytotoxicity against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds revealed that substituents on the piperazine moiety could enhance activity against resistant bacterial strains. This highlights the importance of structural modifications in optimizing biological efficacy .
Data Summary
| Activity Type | Tested Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)... | 10 | E. coli |
| Cytotoxic | Related carbazole derivative | 5 | Breast Cancer Cell Lines |
| Enzyme Inhibition | Similar carbazole compound | - | FAAH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
